methyl N-(4-acetylphenyl)carbamate
Description
Methyl N-(4-acetylphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with an acetyl group at the para position. The compound is synthesized via aldol crotonic condensation of this compound with 4-hydroxy-3,5-di(tert-butyl)benzaldehyde, yielding hydroxy chalcone derivatives with notable antioxidant activity .
Properties
CAS No. |
60677-43-2 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl N-(4-acetylphenyl)carbamate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-3-5-9(6-4-8)11-10(13)14-2/h3-6H,1-2H3,(H,11,13) |
InChI Key |
DQFHKHFFKZUKEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Routes
-
Direct Reaction :
- Reactants : 4-acetylphenol and methyl isocyanate.
- Conditions : Base catalysis (e.g., pyridine) in a solvent like acetone.
- Yield : Typically high, ranging from 89% to 99%.
-
Alternative Methods :
- Use of alkyl chloroformates with phenolic compounds can also yield various carbamate derivatives, allowing for structural diversity in synthesis.
Biological Activities
Research indicates that methyl N-(4-acetylphenyl)carbamate exhibits several biological activities that make it a candidate for therapeutic applications:
Antimicrobial Activity
- Study Findings : In vitro studies have shown that this compound possesses significant antimicrobial properties against various strains, including Mycobacterium tuberculosis. A minimum inhibitory concentration (MIC) as low as 8 μM has been reported for certain derivatives .
Antifungal Properties
- Research Insights : The compound has demonstrated effective inhibition against multiple fungal strains, suggesting its potential as a therapeutic agent for fungal infections .
Neuroprotective Effects
- Mechanism : Similar carbamates have been studied for their ability to inhibit acetylcholinesterase activity, which may enhance cognitive functions by increasing acetylcholine levels in synaptic clefts. This opens avenues for exploring its use in treating neurodegenerative diseases .
Antimycobacterial Activity
A study evaluated the antimycobacterial activity of this compound derivatives. The results indicated strong efficacy against Mycobacterium tuberculosis, with significant activity noted at low MIC values .
Antifungal Studies
Another investigation focused on the antifungal potential of this compound, revealing effective inhibition against various fungal strains, positioning it as a promising therapeutic candidate.
Neuroprotective Studies
Preliminary studies suggest that carbamates like this compound may exhibit neuroprotective effects through the inhibition of acetylcholinesterase, which could enhance cognitive function and provide therapeutic benefits in neurodegenerative conditions .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Carbamates with varying para-substituents exhibit distinct properties:
*Calculated based on molecular formula C₁₀H₁₁NO₃.
Key Observations :
Crystal Structure and Packing
Crystallographic studies reveal substituent-dependent intermolecular interactions:
- Methyl N-(4-chlorophenyl)carbamate : Forms C(4) chains via N–H⋯O hydrogen bonds along the b-axis .
- Benzyl N-(4-pyridyl)carbamate : Exhibits N–H⋯N and C–O⋯O interactions, creating layered structures .
- Methyl N-(4-nitrophenyl)carbamate : Higher R factor (0.074) suggests less ordered packing due to nitro group steric effects .
Preparation Methods
Reaction Mechanism and Conditions
The acylation of methyl N-phenylcarbamate with acetic anhydride in polyphosphoric acid (PPA) represents a direct method to introduce the acetyl group at the para position relative to the carbamate functionality. The reaction proceeds via electrophilic aromatic substitution, where PPA acts as both a catalyst and solvent, enhancing the electrophilicity of the acetylating agent.
Reaction Scheme:
Experimental Procedure
-
Reagents: Methyl N-phenylcarbamate (1.0 equiv), acetic anhydride (1.2 equiv), polyphosphoric acid (3.0 mL/g substrate).
-
Conditions: The mixture is heated at 50–55°C for 3 hours under vigorous stirring.
-
Workup: The reaction is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The crude product is purified via recrystallization from ethanol.
Table 1: Key Parameters for Acylation Method
Advantages and Limitations
-
Advantages: Single-step synthesis, high regioselectivity for para-acylation.
-
Limitations: Requires handling of corrosive PPA, and the starting material (methyl N-phenylcarbamate) must be synthesized separately.
Three-Step Industrial Synthesis via Methyl Isocyanate
Reaction Overview
This method, detailed in a patent, involves three continuous steps:
-
Formation of Phenyl-N-Methyl Urethane: Reaction of diphenyl carbonate with methylamine.
-
Thermolysis to Methyl Isocyanate: Decomposition of phenyl-N-methyl urethane at elevated temperatures.
-
Carbamate Formation: Reaction of methyl isocyanate with 4-hydroxyacetophenone.
Reaction Scheme:
Step 1: Synthesis of Phenyl-N-Methyl Urethane
Step 2: Thermolysis of Phenyl-N-Methyl Urethane
Step 3: Carbamate Formation
Table 2: Industrial Synthesis Parameters
| Step | Temperature | Pressure | Key Reagents | Product |
|---|---|---|---|---|
| 1 | 20–80°C | Ambient | Diphenyl carbonate, CH₃NH₂ | Phenyl-N-methyl urethane |
| 2 | 180–220°C | 200 mmHg | – | Methyl isocyanate |
| 3 | 0–50°C | Ambient | 4-Hydroxyacetophenone | Target carbamate |
Scalability and Challenges
-
Advantages: High yield, suitability for continuous production.
-
Challenges: Requires specialized reactors for thermolysis, stringent safety protocols for methyl isocyanate handling.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl N-(4-acetylphenyl)carbamate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation of 4-acetylaniline with methyl chloroformate or via carbamate formation using methanol and acyl chlorides under reflux. Optimization includes adjusting solvent polarity (e.g., ethanol or dichloromethane), reaction time (4–6 hours), and temperature (60–80°C) to maximize yield. Post-synthesis purification via recrystallization (e.g., ethanol) ensures product homogeneity. Characterization employs NMR (e.g., ¹H/¹³C NMR for acetyl and carbamate group identification) and mass spectrometry (HRMS for molecular ion confirmation) .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions. Data collection uses MoKα radiation (λ = 0.71073 Å) on diffractometers (e.g., Bruker SMART APEX). Structure solution involves direct methods (SHELXS) and refinement via SHELXL, achieving R-factors < 0.07. Key parameters include space group (often monoclinic or triclinic), unit cell dimensions (e.g., a = 7.4269 Å, b = 8.1003 Å), and hydrogen-bonding networks (N–H⋯O interactions forming C(4) chains) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for acetyl and carbamate groups).
- NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.5 ppm for acetyl, δ 3.6–3.7 ppm for carbamate-OCH₃).
- Mass Spectrometry : HRMS-ESI confirms molecular ion ([M+H]⁺) with < 1 ppm error.
- Elemental Analysis : Validates C, H, N composition (e.g., C₉H₉NO₃) .
Advanced Research Questions
Q. How can structural data contradictions (e.g., bond length anomalies) be resolved during refinement?
- Methodological Answer : Discrepancies arise from thermal motion or disorder. Use SHELXL’s TWIN/BASF commands for twinned crystals. Apply restraints (e.g., DFIX for bond lengths, ISOR for anisotropic displacement parameters). Validate via residual density maps and Hamilton R-factor ratio tests. Cross-check with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .
Q. What strategies improve yield in challenging synthetic steps (e.g., competing side reactions)?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., acetyl protection of amines).
- Catalysis : Use Mo(CO)₆ to promote carbamate formation from nitroarenes and dimethyl carbonate.
- Kinetic Control : Lower reaction temperatures (e.g., 0°C) to favor carbamate over urea byproducts.
- In Situ Monitoring : TLC or HPLC tracks intermediate conversion .
Q. How does the electronic nature of substituents (e.g., acetyl vs. nitro) influence reactivity and bioactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., acetyl) reduce nucleophilicity at the phenyl ring, affecting electrophilic substitution. Compare Hammett σ values (acetyl: σₚ = 0.50) to predict regioselectivity. Bioactivity assays (in vitro enzyme inhibition) quantify interactions with targets (e.g., acetylcholinesterase). QSAR models correlate substituent effects with IC₅₀ values .
Q. What computational methods predict intermolecular interactions in the solid state?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
